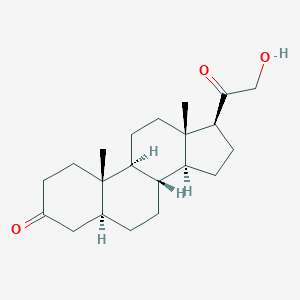

5alpha-Dihydrodeoxycorticosterone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5alpha-Dihydrodeoxycorticosterone is synthesized from 11-deoxycorticosterone by reduction across the C4-C5 double bond . The enzyme 5alpha-reductase type I facilitates this reduction process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the enzymatic reduction of deoxycorticosterone. This process can be optimized for large-scale production by utilizing biotechnological methods to enhance enzyme efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 5alpha-Dihydrodeoxycorticosterone undergoes several types of chemical reactions, including:

Reduction: The initial synthesis involves the reduction of 11-deoxycorticosterone.

Oxidation: Potential oxidation reactions can modify the hydroxyl groups present in the molecule.

Substitution: Functional group substitutions can occur, particularly at the hydroxyl and keto positions.

Common Reagents and Conditions:

Reduction: Enzyme 5alpha-reductase type I is the primary catalyst.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

Reduction: this compound itself is the product of the reduction of 11-deoxycorticosterone.

Oxidation: Oxidized derivatives with modified hydroxyl or keto groups.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanisms

5α-DH-DOC is a 21-hydroxy steroid and a potent modulator of various receptors, including the progesterone receptor and GABA receptors. It plays a role in the modulation of neurotransmission and has been implicated in various physiological processes. Its chemical structure allows it to interact with steroid receptors, influencing cellular functions and signaling pathways.

Prostate Cancer

Recent studies have indicated that 5α-DH-DOC may promote prostate cancer cell proliferation through androgen receptor (AR) activation. In castration-resistant prostate cancer (CRPC), where traditional androgen deprivation therapies fail, 5α-DH-DOC has been identified as a significant player in AR signaling pathways. Research shows that enzymes involved in androgen metabolism, including 5α-reductases, are active in CRPC tissues, suggesting that 5α-DH-DOC could activate AR even under low androgen conditions .

Key Findings:

- AR Activation: 5α-DH-DOC can activate AR signaling, contributing to tumor growth.

- Castration Resistance: Its presence in CRPC tissues indicates a mechanism for cancer progression despite low testosterone levels.

Hormonal Regulation

5α-DH-DOC functions as a precursor in the biosynthesis of other steroid hormones. It has been studied for its role in adrenal steroidogenesis and its potential effects on blood pressure regulation and electrolyte balance. Its interaction with mineralocorticoid receptors may also influence renal function and cardiovascular health.

Research Insights:

- Mineralocorticoid Activity: Investigations into its role in hypertension suggest it may have implications for managing conditions related to adrenal hyperactivity .

- Electrolyte Balance: Its effects on sodium retention highlight its importance in fluid balance and blood pressure regulation.

Treatment of Hyperandrogenism

In dermatology, 5α-DH-DOC's role as a precursor to dihydrotestosterone (DHT) positions it as a target for treating conditions like acne and hirsutism. By inhibiting the conversion of testosterone to DHT, treatments involving 5α-reductase inhibitors (which also affect levels of 5α-DH-DOC) have shown promise in reducing symptoms associated with androgen excess .

Clinical Applications:

- Acne Vulgaris: Studies suggest that inhibiting DHT synthesis can reduce sebum production and improve acne outcomes.

- Hirsutism Treatment: The use of 5α-reductase inhibitors can help manage excessive hair growth by lowering DHT levels.

Neuroactive Properties

As a neuroactive steroid, 5α-DH-DOC has been explored for its potential effects on the central nervous system (CNS). It modulates GABAergic transmission, which is crucial for maintaining neuronal excitability and may have therapeutic implications for anxiety disorders and epilepsy .

Potential Benefits:

- Anxiolytic Effects: Its GABA-modulating properties suggest potential use in treating anxiety disorders.

- Anticonvulsant Activity: Preliminary findings indicate it may help mitigate seizure activity through modulation of GABA receptors.

Case Studies and Research Data

Mécanisme D'action

5alpha-Dihydrodeoxycorticosterone exerts its effects primarily through its interaction with the GABA receptor. It acts as a positive allosteric modulator, enhancing the receptor’s response to GABA, which leads to increased inhibitory neurotransmission . This modulation results in its anticonvulsant effects and potential therapeutic benefits in neurological conditions .

Comparaison Avec Des Composés Similaires

11-Deoxycorticosterone: The precursor to 5alpha-Dihydrodeoxycorticosterone.

5alpha-Dihydroprogesterone: Another neurosteroid with similar GABA-modulating properties.

Tetrahydrodeoxycorticosterone: A related compound with similar biological activities

Uniqueness: this compound is unique due to its specific interaction with the GABA receptor and its potent anticonvulsant effects. Its synthesis from 11-deoxycorticosterone via 5alpha-reductase type I also distinguishes it from other neurosteroids .

Activité Biologique

5alpha-Dihydrodeoxycorticosterone (5α-DH-DOC) is a neurosteroid and a metabolite of deoxycorticosterone (DOC) that plays significant roles in various biological processes, particularly in the central nervous system and in the context of prostate cancer. This article explores its biological activities, mechanisms of action, and implications for health and disease, supported by data tables and relevant case studies.

Overview of this compound

5α-DH-DOC is synthesized primarily from DOC through the action of 5α-reductase enzymes. It is classified as a neuroactive steroid due to its ability to modulate neurotransmitter systems, particularly GABAergic signaling. Its biological significance extends to its involvement in stress responses, mood regulation, and the pathology of certain cancers.

GABAergic Modulation:

5α-DH-DOC enhances the activity of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This modulation can lead to anxiolytic effects and influence emotional behaviors. Studies indicate that neurosteroids like 5α-DH-DOC can act as positive allosteric modulators at GABA_A receptors, thus affecting neuronal excitability and stress responses .

Androgen Receptor Activation:

In the context of prostate cancer, 5α-DH-DOC has been shown to activate androgen receptors (AR). This activation is particularly relevant in castration-resistant prostate cancer (CRPC), where traditional androgen levels are low but alternative pathways are utilized for tumor growth. Research has demonstrated that 5α-DH-DOC can promote cell proliferation in CRPC cells by activating AR signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5α-DH-DOC:

Case Studies

-

Neurosteroid Synthesis in Depression:

A pilot study indicated that decreased levels of allopregnanolone (a neuroactive metabolite of progesterone) were associated with major depressive disorder. The study found that reduced expression of 5α-reductase type I (the enzyme responsible for converting progesterone to neurosteroids) correlated with lower levels of neurosteroids like 5α-DH-DOC in depressed patients . This suggests a potential therapeutic target for restoring neurosteroid levels in mood disorders. -

Castration-Resistant Prostate Cancer:

In a clinical study involving CRPC tissues, researchers identified significant levels of 5α-DH-DOC. The presence of this compound was linked to continued activation of AR pathways, indicating that even under low androgen conditions, 5α-DH-DOC can sustain cancer cell proliferation . This highlights the need for targeted therapies that consider alternative steroid pathways in CRPC management.

Research Findings

Recent research has expanded our understanding of how 5α-DH-DOC interacts with various biological systems:

- Stress Response: Acute stress increases neurosteroid levels, including 5α-DH-DOC, which may help modulate stress responses through GABAergic mechanisms .

- Cancer Biology: High expression levels of enzymes involved in steroid metabolism have been observed in CRPC tissues, suggesting that targeting these pathways could be beneficial for treatment strategies aimed at inhibiting tumor growth .

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYDUPOCUYHQL-KVHKMPIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952236 | |

| Record name | 21-Hydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-36-2 | |

| Record name | 5α-Dihydrodeoxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrodeoxycorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDRODEOXYCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7LXT59G72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does human 3α-hydroxysteroid dehydrogenase interact with 5α-DHDOC, and if so, which isoenzyme exhibits the most activity?

A1: Yes, the research indicates that 5α-DHDOC is a substrate for the human 3α-hydroxysteroid dehydrogenase isoenzyme AKR1C2. [] While AKR1C1 can slowly convert 5α-DHDOC to 3α,5α-tetrahydrodeoxycorticosterone (3α,5α-THDOC), AKR1C2 shows a more moderate 3-ketoreductase activity with 5α-DHDOC. [] This suggests that AKR1C2 might play a role in the synthesis of neurosteroids like 3α,5α-THDOC, utilizing 5α-DHDOC as a substrate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.